3,4-Dichloro-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
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Overview
Description
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C21H15Cl3N2O2 and a molecular weight of 433.725 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and an ethoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide typically involves the condensation of 3,4-dichlorobenzohydrazide with 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols
Scientific Research Applications
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)benzohydrazide: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
3,4-Dichloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: This compound differs in the position of the substituents on the benzylidene ring.
Uniqueness
3,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
396664-75-8 |
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Molecular Formula |
C23H19Cl3N2O3 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H19Cl3N2O3/c1-2-30-22-11-16(5-10-21(22)31-14-15-3-7-18(24)8-4-15)13-27-28-23(29)17-6-9-19(25)20(26)12-17/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+ |
InChI Key |
COWGPVLJXIXWTL-UVHMKAGCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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